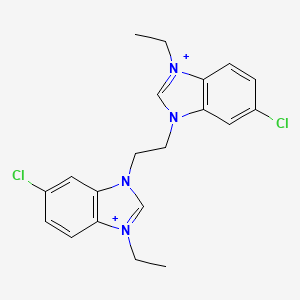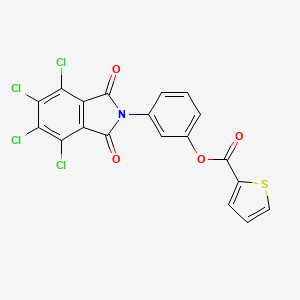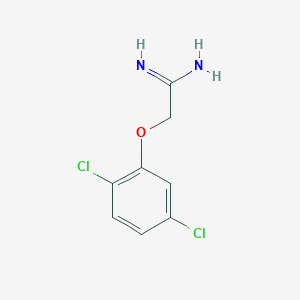
3,3'-ethane-1,2-diylbis(5-chloro-1-ethyl-1H-3,1-benzimidazol-3-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two benzodiazole units, each substituted with chlorine and ethyl groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. Subsequent steps involve the introduction of chlorine and ethyl substituents through halogenation and alkylation reactions, respectively. The final step involves the coupling of two benzodiazole units via an ethylene bridge, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for halogenation, while alkylating agents like ethyl bromide (C2H5Br) are used for alkylation.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
科学研究应用
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 6-CHLORO-1-ETHYL-3-METHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-1,3-BENZODIAZOL-1-IUM
Uniqueness
The uniqueness of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM lies in its dual benzodiazole structure, which enhances its ability to interact with multiple biological targets simultaneously. This dual structure also provides greater stability and versatility in chemical reactions compared to its simpler counterparts.
属性
分子式 |
C20H22Cl2N4+2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
5-chloro-3-[2-(6-chloro-3-ethylbenzimidazol-3-ium-1-yl)ethyl]-1-ethylbenzimidazol-1-ium |
InChI |
InChI=1S/C20H22Cl2N4/c1-3-23-13-25(19-11-15(21)5-7-17(19)23)9-10-26-14-24(4-2)18-8-6-16(22)12-20(18)26/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |
InChI 键 |
FDWPKTHIUBPYRX-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=CN(C2=C1C=CC(=C2)Cl)CCN3C=[N+](C4=C3C=C(C=C4)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B12469161.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)


![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12469208.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)
